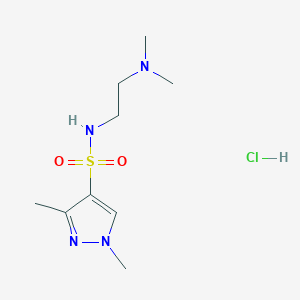
N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN4O2S and its molecular weight is 282.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds such as chloropyramine, a first-generation antihistamine, are known to target theHistamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to temporary relief of negative symptoms brought on by histamine .
Mode of Action
It’s worth noting that similar compounds, such as chloropyramine, work by binding to the histamine h1 receptor, thereby blocking the action of endogenous histamine . This results in the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release .
Biochemical Pathways
Similar compounds like chloropyramine are known to affect theHistamine H1 receptor pathway .
Pharmacokinetics
Similar compounds such as chloropyramine have been studied, and their pharmacokinetic properties include aclearance rate of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h .
Result of Action
Similar compounds like chloropyramine are known to cause temporary relief of the negative symptoms brought on by histamine, such as vasodilation, increases in vascular permeability, and tissue edema .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as ph and temperature .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2S.ClH/c1-8-9(7-13(4)11-8)16(14,15)10-5-6-12(2)3;/h7,10H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFFTIPAMLFJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCN(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














